"1,2-Propanediol, 3-isopentyloxy-" chemical properties
"1,2-Propanediol, 3-isopentyloxy-" chemical properties
An In-depth Technical Guide to 1,2-Propanediol, 3-isopentyloxy-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1,2-Propanediol, 3-isopentyloxy- (CAS No. 627-92-9), a glycerol ether with significant potential in the pharmaceutical and chemical industries. Drawing parallels from structurally similar compounds like 1,2-propanediol (propylene glycol) and other alkyl glycerol ethers, this document explores the molecule's core chemical and physical properties, outlines a robust synthetic pathway, and details its prospective applications, particularly as an excipient in drug formulation. This guide is structured to provide not only foundational data but also the scientific rationale behind its potential uses and the experimental frameworks required to validate them, serving as a critical resource for researchers engaged in formulation science, drug delivery, and chemical synthesis.
Introduction
Glycerol ethers represent a versatile class of compounds characterized by their amphiphilic nature, stemming from a hydrophilic glycerol backbone and a variable hydrophobic alkyl or aryl chain. This unique structure imparts properties valuable in a range of applications, from cosmetic emollients to pharmaceutical solvents and penetration enhancers. 1,2-Propanediol, 3-isopentyloxy-, also known as 1-isoamyl glycerol ether, is a member of this family. While specific research on this molecule is not extensive, its structural analogy to well-characterized excipients like propylene glycol and ethylhexylglycerin suggests a promising profile.[][2] The presence of the diol functional group provides hydrophilicity and hydrogen bonding capability, while the C5 isopentyloxy chain introduces a moderate lipophilicity. This balance is the key determinant of its behavior as a solvent, emulsifier, or vehicle in complex formulations. This guide aims to synthesize the available data and provide an expert-driven perspective on its characterization and application in drug development.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's properties is the foundation of its application. The identity and physicochemical parameters of 1,2-Propanediol, 3-isopentyloxy- dictate its solubility, stability, and interactions within a formulation matrix.
Table 1: Chemical Identifiers and Properties [3]
| Identifier | Value |
|---|---|
| IUPAC Name | 3-(3-methylbutoxy)propane-1,2-diol |
| Synonyms | 1,2-Propanediol, 3-isopentyloxy-; 1-Isoamyl glycerol ether; Glycerol 1-isopentyl ether |
| CAS Number | 627-92-9 |
| Molecular Formula | C₈H₁₈O₃ |
| Molecular Weight | 162.23 g/mol |
| Canonical SMILES | CC(C)CCOCC(CO)O |
Table 2: Physicochemical Data [3]
| Property | Value | Scientific Implication |
|---|---|---|
| Boiling Point | 278.4 °C at 760 mmHg | Low volatility; suitable for high-temperature processing and stable in open systems. |
| Density | 0.997 g/cm³ | Similar density to water, facilitating aqueous phase mixing. |
| Flash Point | 122.2 °C | Low fire hazard under standard laboratory and manufacturing conditions. |
| LogP (Octanol-Water) | 0.402 | Indicates a balanced hydrophilic-lipophilic nature, suggesting utility as a co-solvent for both polar and moderately non-polar APIs. |
| Hydrogen Bond Donors | 2 | The two hydroxyl groups can donate hydrogen bonds, contributing to its solvent properties for polar molecules and water miscibility. |
| Hydrogen Bond Acceptors | 3 | The three oxygen atoms can accept hydrogen bonds, enhancing its ability to solvate a wide range of compounds. |
| Rotatable Bond Count | 6 | High conformational flexibility, which can aid in solvating complex molecules and acting as a plasticizer in polymer-based formulations. |
Synthesis and Structural Characterization
Commercial availability of this compound is established, indicating that scalable synthesis processes exist.[3] For research and development purposes, a common and reliable laboratory-scale synthesis is the Williamson ether synthesis. This pathway is chosen for its high reliability, use of common reagents, and straightforward purification.
Synthetic Pathway: Williamson Ether Synthesis
The synthesis involves the reaction of isoamyl alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a glycerol derivative, such as 3-chloro-1,2-propanediol.
Caption: Williamson ether synthesis pathway for 1,2-Propanediol, 3-isopentyloxy-.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.
Materials:
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
3-chloro-1,2-propanediol
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and Hexane (for chromatography)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Under an inert nitrogen atmosphere, add anhydrous THF to a three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser.
-
Alkoxide Formation: Carefully add sodium hydride to the THF. Cool the flask in an ice bath. Slowly add isoamyl alcohol dropwise to the NaH suspension. Causality Note: The slow addition and cooling manage the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir for 1 hour at room temperature until H₂ evolution ceases, indicating complete formation of the sodium isoamylalkoxide.
-
Nucleophilic Substitution: Dissolve 3-chloro-1,2-propanediol in anhydrous THF and add it dropwise to the alkoxide solution.
-
Reaction and Monitoring: Heat the reaction mixture to a gentle reflux (approx. 65°C). Monitor the reaction progress by TLC, observing the disappearance of the starting materials. The reaction is typically complete within 4-6 hours.
-
Quenching: After completion, cool the reaction to 0°C and cautiously quench by slow addition of saturated NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude oil via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 1,2-Propanediol, 3-isopentyloxy-.
Spectroscopic Characterization
Structural confirmation is essential. The expected spectral data are as follows:
-
¹H NMR: Peaks corresponding to the isopentyl group protons (doublet for the two methyl groups, multiplet for the CH, and triplets for the two CH₂ groups), as well as multiplets for the five protons of the 3-(...)-propane-1,2-diol backbone. The two hydroxyl protons will appear as broad singlets.
-
¹³C NMR: Eight distinct carbon signals are expected, corresponding to the eight unique carbon atoms in the molecule.
-
FT-IR: A strong, broad absorption band in the 3200-3500 cm⁻¹ region characteristic of O-H stretching from the diol, and a prominent C-O-C stretching band around 1100 cm⁻¹.
-
Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 162.13, along with characteristic fragmentation patterns.[3]
Applications in Pharmaceutical Development
The true potential of 1,2-Propanediol, 3-isopentyloxy- lies in its application as a pharmaceutical excipient. Its amphiphilic structure makes it a prime candidate for roles where solvency, stability, and delivery enhancement are critical.
Potential Roles as a Pharmaceutical Excipient
-
Solvent/Co-solvent: For active pharmaceutical ingredients (APIs) with poor water solubility. Its LogP value suggests it can effectively bridge the polarity gap between aqueous vehicles and lipophilic drugs.[3]
-
Humectant: In topical and transdermal formulations, the diol moiety can attract and retain water, preventing the formulation from drying out and potentially hydrating the skin.[2]
-
Penetration Enhancer: The isopentyloxy chain may fluidize the lipid bilayers of the stratum corneum, facilitating the permeation of APIs across the skin barrier, similar to other alkyl glycerol ethers.[]
-
Viscosity-Modifying Agent: Its liquid nature and hydrogen-bonding capacity can be used to adjust the viscosity of liquid and semi-solid formulations.[4]
Case Study: Workflow for Evaluating as a Co-Solvent in an Oral Solution
This section provides a logical workflow for assessing the suitability of 1,2-Propanediol, 3-isopentyloxy- as a co-solvent for a poorly soluble model API (e.g., a BCS Class II drug).
Caption: Experimental workflow for evaluating a novel co-solvent in an oral solution.
Protocol: Solubility Screening
-
Prepare Stock Solutions: Prepare a series of binary solvent systems consisting of 1,2-Propanediol, 3-isopentyloxy- and purified water, ranging from 10% to 80% (v/v) of the co-solvent.
-
Equilibrium Solubility Measurement: Add an excess amount of the model API to vials containing each solvent system.
-
Incubation: Agitate the vials at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached. Trustworthiness Check: Visual confirmation of solid API remaining at the bottom of the vial validates that saturation has been achieved.
-
Sampling and Analysis: After 48 hours, withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the API solubility as a function of the co-solvent concentration. This plot is critical for identifying the optimal concentration range for formulation development.
Safety, Handling, and Regulatory Considerations
While no specific safety data sheet (SDS) for 1,2-Propanediol, 3-isopentyloxy- is widely available, a safety assessment can be inferred from its constituent parts and structural analogs like 1,2-propanediol.
-
Expected Toxicological Profile: 1,2-propanediol is generally recognized as safe (GRAS) for use in food and has a low toxicity profile.[5][6] Ethers can present different hazards, but short-chain alkyl glycerol ethers used in cosmetics are generally considered safe for topical application.[] However, any new excipient requires rigorous toxicological testing before use in a final drug product.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[7][8] The presence of hydroxyl groups suggests it may be hygroscopic.
Conclusion
1,2-Propanediol, 3-isopentyloxy- is a promising, albeit under-characterized, glycol ether with significant potential as a pharmaceutical excipient. Its balanced amphiphilic nature, low volatility, and structural similarity to proven solvents and humectants make it a compelling candidate for formulation scientists tackling challenges like poor API solubility. The synthetic and analytical frameworks provided in this guide offer a clear path for researchers to produce, characterize, and validate this compound for specific applications. Further investigation, particularly in the areas of toxicology and its performance in various drug delivery systems, is warranted and will be crucial in unlocking its full potential in modern drug development.
References
-
LookChem. (n.d.). 1,2-Propanediol, 3-isopentyloxy-. Retrieved from [Link]
-
NIST. (n.d.). 3-(pentyloxy)propane-1,2-diol. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1,2-Propanediol, 3-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Tangshan Solvents Trading Co., Ltd. (2022, July 2). Main Uses Of 1,2-propanediol. Retrieved from [Link]
-
Reagent Chemical Services. (2018, February 6). SAFETY DATA SHEET 1,2-PROPANEDIOL. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Propanediol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Propanediol ≥99,5 %, Ph.Eur.. Retrieved from [Link]
-
PROPANEDIOL (PROPANDİOL). (n.d.). Retrieved from [Link]
-
Saxena, R. K., Anand, P., Saran, S., Isar, J., & Agarwal, L. (2010). Microbial production and applications of 1,2-propanediol. Indian Journal of Microbiology, 50(1), 2–11. Retrieved from [Link]
